Nickel formate (CAS 3349-06-2; dihydrate 15694-70-9) is a highly specialized, water-soluble carboxylate salt primarily procured as a clean-decomposing precursor for high-purity nickel catalysts, metallic nanoparticles, and advanced hole transport layers (HTLs) [1]. Unlike standard inorganic nickel salts, nickel formate undergoes auto-reductive thermal decomposition at low temperatures (typically 250–350 °C), yielding finely divided, catalytically active metallic nickel without requiring aggressive external reducing agents [2]. Its clean decomposition profile—evolving only volatile gases such as hydrogen, carbon monoxide, carbon dioxide, and water—makes it a critical raw material for manufacturing sulfur-free, halogen-free, and low-carbon nickel components in chemical synthesis, multilayer ceramic capacitor (MLCC) electrodes, and thin-film photovoltaics [3].
Substituting nickel formate with generic alternatives like nickel nitrate, nickel acetate, or nickel chloride introduces severe process liabilities in advanced manufacturing [1]. Nickel nitrate thermal decomposition evolves highly toxic, corrosive NOx gases and requires higher temperatures, often yielding nickel oxide that demands subsequent high-temperature hydrogen reduction [2]. Nickel acetate, while also a carboxylate, decomposes to leave significant carbonaceous residues and stable intermediates like Ni3C, which poison catalytic sites or degrade the electrical properties of metallic films [3]. Furthermore, using nickel chlorides or sulfates introduces residual halogens or sulfur, which are notorious catalyst poisons and cause severe equipment corrosion during chemical vapor deposition or thermal reduction [1]. Consequently, for applications requiring phase-pure, highly dispersed metallic nickel at low processing temperatures, nickel formate cannot be substituted without adding costly purification and reduction steps.
Nickel formate distinguishes itself from other organic nickel salts through its auto-reductive decomposition pathway. When heated, the formate ligand acts as an internal reducing agent (releasing H2 and CO), allowing the direct formation of phase-pure metallic nickel at temperatures as low as 250–350 °C [1]. In contrast, the thermal decomposition of nickel acetate leaves behind solid Ni3C, nickel oxide, and carbonaceous residues, requiring an additional external hydrogen reduction step to achieve phase purity [2]. This auto-reductive property eliminates the need for hazardous hydrogen gas handling during the initial catalyst activation phase.
| Evidence Dimension | Solid residue after thermal decomposition |
| Target Compound Data | Nickel formate yields phase-pure metallic Ni at <350 °C |
| Comparator Or Baseline | Nickel acetate yields Ni, NiO, Ni3C, and carbon residues |
| Quantified Difference | Complete elimination of carbonaceous and Ni3C residues without external H2 |
| Conditions | Inert atmosphere thermal decomposition at 250–350 °C |
Eliminates the need for external hydrogen reduction steps and prevents carbon contamination in sensitive catalyst and electronic applications.
During the preparation of catalysts for heavy oil catalytic cracking, the choice of nickel precursor significantly impacts the composition of the reaction products. Because nickel nitrate acts as an oxidizing agent during its decomposition, it oxidizes hydrocarbons in the oil, leading to excessive carbon oxide formation [1]. Quantitative studies show that using nickel nitrate results in the formation of 1.75 to 2.20 times more CO and CO2 compared to using nickel formate or nickel acetate [1]. By utilizing nickel formate, manufacturers can suppress this unwanted oxidation of the substrate, ensuring higher yields of the desired cracked hydrocarbons.
| Evidence Dimension | CO + CO2 byproduct formation during catalytic cracking |
| Target Compound Data | Nickel formate (Baseline byproduct formation) |
| Comparator Or Baseline | Nickel nitrate (1.75–2.20x higher CO + CO2 formation) |
| Quantified Difference | 43–54% reduction in unwanted carbon oxide byproducts |
| Conditions | Catalytic cracking of heavy oil using precursor-impregnated catalysts |
Prevents the oxidative degradation of valuable hydrocarbon substrates and reduces greenhouse gas emissions during catalyst deployment.
In the fabrication of solution-processed photovoltaic platforms, nickel oxide (NiOx) is a highly desirable p-type hole transport layer (HTL). However, traditional precursors require temperatures incompatible with flexible plastic substrates. Formulations using a nickel formate dihydrate–ethylenediamine complex can be fully converted to functional NiOx at 250 °C [1]. In direct contrast, formulations relying on nickel nitrate hexahydrate with monoethanolamine require processing temperatures of up to 500 °C [1]. The 250 °C reduction in processing temperature achieved by the formate precursor is critical for enabling roll-to-roll manufacturing on temperature-sensitive polymers.
| Evidence Dimension | Minimum processing temperature for NiOx thin film conversion |
| Target Compound Data | Nickel formate-ethylenediamine precursor (250 °C) |
| Comparator Or Baseline | Nickel nitrate-monoethanolamine precursor (500 °C) |
| Quantified Difference | 250 °C lower processing temperature |
| Conditions | Solution-processed thermal conversion to NiOx hole transport layers |
Allows the deposition of high-performance nickel-based thin films on flexible plastic substrates that would melt at standard processing temperatures.
Nickel formate is the optimal precursor for manufacturing highly dispersed, carbon-free supported nickel catalysts. Because its thermal decomposition auto-reduces to phase-pure metallic nickel at low temperatures (250–350 °C) [1], it eliminates the need for hazardous, high-temperature external hydrogen reduction steps required when using nickel nitrate or acetate.
In the production of flexible photovoltaics, nickel formate is selected over nickel nitrate due to its significantly lower thermal conversion threshold. When complexed with diamines, it forms high-quality NiOx hole transport layers at just 250 °C [2], preventing the thermal degradation of plastic substrates.
For multilayer ceramic capacitors (MLCCs), nickel formate is procured to generate spherical, highly crystalline nickel nanoparticles. Its clean decomposition profile ensures the final powder is free from corrosive halogens and sulfur [3], which are common contaminants in chloride or sulfate precursors that degrade electrode performance.
Nickel formate is preferred over nickel nitrate in heavy oil cracking formulations because it prevents the unwanted oxidation of hydrocarbon substrates, reducing CO and CO2 byproduct formation by up to 54% [4], thereby maximizing the yield of valuable cracked products.